![molecular formula C23H24ClN3O2S B2619370 3-[(4-chlorophenyl)methyl]-N-(4-methylcyclohexyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 422283-36-1](/img/structure/B2619370.png)
3-[(4-chlorophenyl)methyl]-N-(4-methylcyclohexyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of tetrahydroquinazoline, which is a type of heterocyclic compound. Tetrahydroquinazolines are known to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects .
Molecular Structure Analysis
The compound has several functional groups, including a carboxamide, a sulfanylidene, and a tetrahydroquinazoline ring. These groups could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, and reactivity .Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3-[(4-chlorophenyl)methyl]-N-(4-methylcyclohexyl)-4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30ClN3O2S/c1-14-2-9-18(10-3-14)25-21(28)16-6-11-19-20(12-16)26-23(30)27(22(19)29)13-15-4-7-17(24)8-5-15/h4-5,7-8,14,16,18-20H,2-3,6,9-13H2,1H3,(H,25,28)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOCVQALMDEBMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2CCC3C(C2)NC(=S)N(C3=O)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

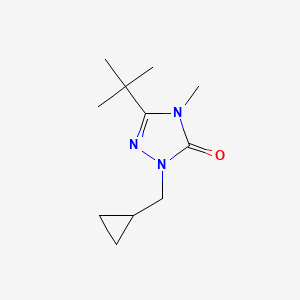
![{hexahydrofuro[2,3-c]furan-2-yl}methanesulfonyl chloride, Mixture of diastereomers](/img/structure/B2619290.png)
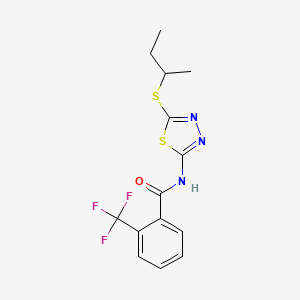
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B2619295.png)

![1,3-Dihydrofuro[3,4-b]quinolin-9-amine](/img/structure/B2619297.png)
![3-({1-[(5-Ethylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole](/img/structure/B2619298.png)
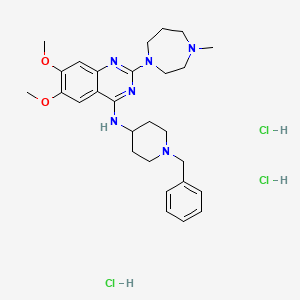
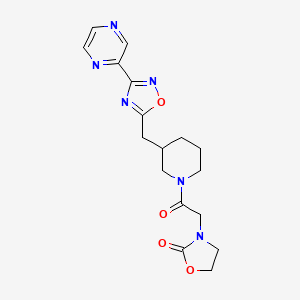
![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2619302.png)

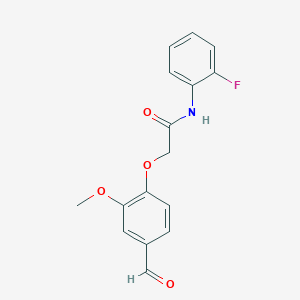
![N-benzyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2619307.png)
![2-chloro-N-[5-(diethylsulfamoyl)-2-methylphenyl]acetamide](/img/structure/B2619310.png)